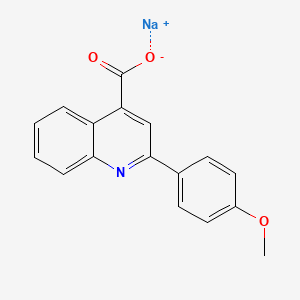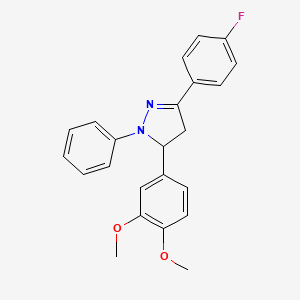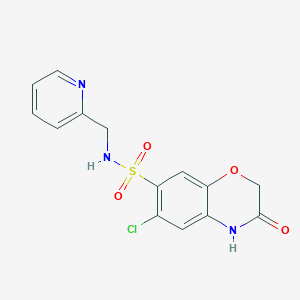![molecular formula C17H25ClN2O4S B5207473 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide](/img/structure/B5207473.png)
2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide, also known as CRAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CRAC is a selective inhibitor of the calcium release-activated calcium (CRAC) channel, which plays a critical role in calcium signaling in immune cells.
Mecanismo De Acción
The mechanism of action of 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide involves the inhibition of the 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide channel, which is essential for the activation of T cells and other immune cells. The 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide channel is activated by a decrease in calcium levels inside the cell, which triggers the influx of calcium ions into the cell. This influx of calcium ions is critical for the activation of T cells and other immune cells. 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide inhibits this channel by binding to the Orai1 protein, which is a critical component of the 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide channel.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide have been extensively studied in scientific research. The compound has been shown to inhibit the activation of T cells and other immune cells, which has potential therapeutic applications in several autoimmune diseases. 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide has also been shown to have potential as a therapeutic agent in the treatment of several types of cancer. The compound has been shown to have a low toxicity profile and does not affect the viability of non-immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide has several advantages for lab experiments. The compound is highly selective for the 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide channel, which makes it an ideal tool for studying the role of this channel in immune cell activation. 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide has also been shown to have a low toxicity profile, which makes it safe for use in lab experiments. However, the compound has some limitations. 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide is not very water-soluble, which can make it difficult to use in some experiments. The compound also has a short half-life, which can make it challenging to study in vivo.
Direcciones Futuras
There are several future directions for the study of 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide. One potential direction is the development of more water-soluble analogs of the compound, which would make it easier to use in lab experiments. Another potential direction is the study of the compound in the context of other diseases, such as inflammatory bowel disease and asthma. The development of 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide as a therapeutic agent for cancer is also an area of active research. Overall, the study of 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide has the potential to lead to the development of new therapies for several diseases.
Métodos De Síntesis
The synthesis of 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide involves several steps, including the reaction of 2-chloro-4-nitrophenol with propylamine, followed by the reaction of the resulting compound with cyclohexylmagnesium bromide. The final step involves the reaction of the intermediate product with acetyl chloride to form 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide. The synthesis method has been described in detail in several scientific publications.
Aplicaciones Científicas De Investigación
2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide has been extensively studied in scientific research due to its potential therapeutic applications. The compound has been shown to inhibit the 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide channel, which is essential for the activation of T cells and other immune cells. This inhibition has been shown to have potential therapeutic applications in several autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and psoriasis. 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide has also been studied in the context of cancer, where it has been shown to have potential as a therapeutic agent in the treatment of several types of cancer.
Propiedades
IUPAC Name |
2-[2-chloro-4-(propylsulfamoyl)phenoxy]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O4S/c1-2-10-19-25(22,23)14-8-9-16(15(18)11-14)24-12-17(21)20-13-6-4-3-5-7-13/h8-9,11,13,19H,2-7,10,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDMGRMNWDHHDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-chloro-4-(propylsulfamoyl)phenoxy]-N-cyclohexylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5207411.png)
![methyl 4-{4-[(4-bromobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5207423.png)
![4-benzyl-1-{3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5207438.png)

![3-benzyl-4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-1,3-thiazol-3-ium chloride](/img/structure/B5207453.png)


![4-[2-(2-bromophenoxy)ethyl]morpholine oxalate](/img/structure/B5207468.png)
![N-(5-chloro-2-methylphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5207475.png)


![N-[1-[(2-benzoylhydrazino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B5207486.png)
![3-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5207494.png)
![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5207499.png)